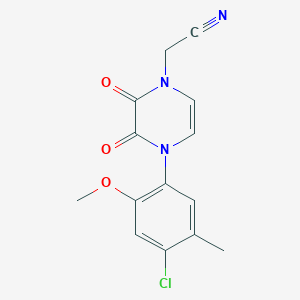

2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3/c1-9-7-11(12(21-2)8-10(9)15)18-6-5-17(4-3-16)13(19)14(18)20/h5-8H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEHOUSPQRQRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)N2C=CN(C(=O)C2=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multi-step organic reactions. One common approach starts with the chlorination of 2-methoxy-5-methylphenylamine to obtain 4-chloro-2-methoxy-5-methylphenylamine . This intermediate is then reacted with various reagents to introduce the dioxo-dihydropyrazinyl group and the acetonitrile moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-chloro-2-methoxy-5-methylbenzoic acid, while reduction of the nitro group can produce 4-chloro-2-methoxy-5-methylphenylamine .

Scientific Research Applications

2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the dioxo-dihydropyrazinyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Dihydropyrazine Derivatives

The dihydropyrazine core in the target compound distinguishes it from other nitrogen-containing heterocycles. For example:

- Oxadiazolo[3,4-b]pyrazine Derivatives (e.g., ): These compounds incorporate fused oxadiazole and pyrazine rings, enhancing aromaticity and planarity. Such structures exhibit strong photophysical properties, including fluorescence, due to extended π-conjugation and dipolar charge-transfer interactions .

- Pyrrolizine Derivatives (e.g., ): The bicyclic pyrrolizine system in ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate introduces conformational constraints absent in the monocyclic dihydropyrazine. This difference could influence molecular packing and crystallinity .

Acetonitrile-Substituted Analogues

- 2-(Thiiran-2-yl)acetonitrile (): The thiirane (episulfide) ring introduces strain and sulfur-based reactivity, enabling ring-opening reactions. By contrast, the dihydropyrazine-acetonitrile linkage in the target compound likely offers greater stability under ambient conditions .

Substituent Effects

The 4-chloro-2-methoxy-5-methylphenyl group in the target compound contrasts with substituents in analogues:

- Diphenylamino-Biphenyl Groups (): These substituents enhance electron-donating capacity and π-conjugation, critical for charge transport in organic electronics.

- 4-Methylbenzoyl and Phenyl Groups (): These lipophilic substituents increase hydrophobicity, whereas the polar acetonitrile group in the target compound may improve solubility in polar aprotic solvents .

Physicochemical and Functional Properties

Biological Activity

The compound 2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 427.89 g/mol. The structure features several functional groups that may contribute to its biological activity, including dioxo and nitrile moieties, which are known for various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural features demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

Anticancer Activity

The anticancer potential of related compounds has been documented in several studies. For example, certain derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibitory assays have demonstrated varying degrees of effectiveness compared to standard reference compounds .

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, a series of synthesized compounds based on the structure of This compound were tested against multiple bacterial strains. The results indicated that compounds with the chloro and methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of similar derivatives. The study utilized various cancer cell lines and assessed cell viability post-treatment with the compound. Results showed a significant reduction in cell viability at lower concentrations, suggesting a dose-dependent response that warrants further exploration.

The proposed mechanism for the biological activity of This compound involves interaction with specific cellular targets:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes such as AChE.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that related compounds increase ROS levels in cells, contributing to cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.